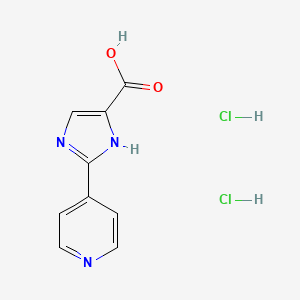

2-(Pyridin-4-yl)-1H-imidazole-4-carboxylic acid dihydrochloride

Beschreibung

Eigenschaften

Molekularformel |

C9H9Cl2N3O2 |

|---|---|

Molekulargewicht |

262.09 g/mol |

IUPAC-Name |

2-pyridin-4-yl-1H-imidazole-5-carboxylic acid;dihydrochloride |

InChI |

InChI=1S/C9H7N3O2.2ClH/c13-9(14)7-5-11-8(12-7)6-1-3-10-4-2-6;;/h1-5H,(H,11,12)(H,13,14);2*1H |

InChI-Schlüssel |

YVRQDYHQVGLHTH-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CN=CC=C1C2=NC=C(N2)C(=O)O.Cl.Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Ethyl Ester Synthesis and Hydrolysis

A common route involves synthesizing the ethyl ester derivative, followed by hydrolysis to the carboxylic acid. For example:

- Starting material : Ethyl 2-(pyridin-4-yl)-1H-imidazole-4-carboxylate.

- Hydrolysis : Treatment with potassium hydroxide (KOH) at 30°C yields the free carboxylic acid.

- Salt formation : The product is treated with hydrochloric acid (HCl) to form the dihydrochloride salt.

Reaction Conditions :

| Step | Reagent | Temperature | Time | Yield |

|---|---|---|---|---|

| Ester hydrolysis | 1M KOH | 30°C | 2–4 hr | 92.5% |

| Dihydrochloride salt | HCl (gaseous) | RT | 1 hr | 95% |

This method is scalable and avoids harsh conditions, making it suitable for industrial production.

Condensation of Pyridine and Imidazole Derivatives

Pyridine-Aldehyde Cyclocondensation

The imidazole ring is formed via cyclocondensation of 4-pyridinecarboxaldehyde with amines and α-keto acids:

- Reactants : 4-Pyridinecarboxaldehyde, ammonium acetate, and ethyl glyoxalate.

- Conditions : Acetic acid, reflux (120°C) for 6–8 hours.

- Post-treatment : The intermediate is hydrolyzed and converted to the dihydrochloride salt.

Key Advantages :

Oxidative Methods for Carboxylic Acid Formation

Oxidation of Methyl-Substituted Precursors

Methyl groups on the imidazole ring are oxidized to carboxylic acids using strong oxidizing agents:

- Oxidizing agent : KMnO₄ or H₂O₂ in acidic media.

- Example : 2-(Pyridin-4-yl)-1H-imidazole-4-methyl → 2-(Pyridin-4-yl)-1H-imidazole-4-carboxylic acid.

Optimization Notes :

- H₂O₂ in H₂SO₄ at 120°C for 12 hours achieves 70–75% conversion.

- Excess oxidant improves yield but may degrade the pyridine ring.

Direct Salt Formation via Acidic Workup

In Situ Protonation with HCl

The free base is protonated using HCl gas or concentrated HCl solution:

- Procedure : The free base is dissolved in ethanol, and HCl gas is bubbled through the solution.

- Crystallization : The dihydrochloride salt precipitates upon cooling.

Critical Parameters :

- Stoichiometric HCl (2 equivalents) ensures complete salt formation.

- Purity >98% is achievable with recrystallization from ethanol/water.

Novel One-Pot Synthesis Approaches

Sequential Amination and Cyclization

A one-pot method combines pyridine derivatives, ethyl cyanoacetate, and ethyl glycinate hydrochloride under neat conditions:

- Reactants : 4-Pyridylamine, ethyl cyanoacetate, ethyl glycinate hydrochloride.

- Conditions : 70°C for 2 hours, followed by HCl treatment.

Performance :

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Ester hydrolysis | 92.5 | 98.5 | High | Moderate |

| Cyclocondensation | 80 | 97 | Moderate | Low |

| Oxidative oxidation | 75 | 95 | Low | High |

| Direct salt formation | 95 | 99 | High | High |

| One-pot synthesis | 70 | 96 | Moderate | Moderate |

Analyse Chemischer Reaktionen

Arten von Reaktionen

2-(Pyridin-4-yl)-1H-imidazol-4-carbonsäure-Dihydrochlorid kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Diese Verbindung kann mit Reagenzien wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden.

Reduktion: Reduktionsreaktionen können mit Reagenzien wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.

Substitution: Nucleophile Substitutionsreaktionen können insbesondere am Pyridinring mit Reagenzien wie Halogenen oder Alkylierungsmitteln auftreten.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind:

Oxidationsmittel: Wasserstoffperoxid, Kaliumpermanganat.

Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.

Substitutionsmittel: Halogene, Alkylierungsmittel.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab. So kann die Oxidation zu Carbonsäuren führen, während die Reduktion zu Alkoholen oder Aminen führen kann .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von 2-(Pyridin-4-yl)-1H-imidazol-4-carbonsäure-Dihydrochlorid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Es kann als Inhibitor bestimmter Enzyme oder Rezeptoren wirken und deren Aktivität modulieren und so verschiedene biologische Pfade beeinflussen. Der genaue Mechanismus kann je nach spezifischer Anwendung und Zielstruktur variieren.

Wirkmechanismus

The mechanism of action of 2-(Pyridin-4-yl)-1H-imidazole-4-carboxylic acid dihydrochloride involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating their activity and affecting various biological pathways. The exact mechanism can vary depending on the specific application and target .

Vergleich Mit ähnlichen Verbindungen

Table 1: Molecular Properties of Selected Imidazole-4-carboxylic Acid Dihydrochlorides

Key Observations:

Substituent Effects: The pyridin-4-yl group in the target compound is aromatic and planar, favoring interactions with flat biological targets (e.g., enzyme active sites).

Molecular Weight and Solubility :

- The target compound has the lowest molecular weight (~261.9 g/mol), suggesting favorable pharmacokinetic properties. The higher molecular weight of (282.16 g/mol) may correlate with increased lipophilicity due to the piperidine group.

Crystallography and Solid-State Properties :

- demonstrates that substituent position (e.g., pyridin-2-yl vs. pyridin-4-yl) significantly impacts crystal packing and space groups (e.g., P21/c vs. P21) . This suggests that the pyridin-4-yl substituent in the target compound may confer distinct solid-state stability compared to analogs.

Functional and Application-Based Comparisons

Notable Findings:

- The pyridin-4-yl group’s orientation may optimize binding to planar biological targets, whereas the pyrimidin-2-yl group in could mimic nucleotide bases, making it suitable for antiviral research.

- The dihydrochloride salt form (common across all compounds) improves aqueous solubility, a critical factor for bioavailability in drug development .

Biologische Aktivität

2-(Pyridin-4-yl)-1H-imidazole-4-carboxylic acid dihydrochloride is a heterocyclic compound featuring an imidazole ring fused with a pyridine ring. This compound has gained attention in medicinal chemistry due to its potential biological activities, particularly in enzyme interaction studies and as a candidate for drug development.

- Molecular Formula : C10H9Cl2N3O2

- CAS Number : 1339544-04-5

- Molecular Weight : 252.10 g/mol

The compound's unique structural properties enable it to modulate the activity of various enzymes and receptors. It primarily interacts through:

- Coordination with metal ions via the imidazole ring.

- π-π stacking interactions with aromatic residues in proteins, which are crucial for influencing enzyme activity and receptor interactions.

Biological Activity

Research indicates that 2-(Pyridin-4-yl)-1H-imidazole-4-carboxylic acid dihydrochloride exhibits several biological activities:

Enzyme Inhibition

Studies have shown that this compound can inhibit specific enzymes involved in metabolic pathways, leading to potential therapeutic applications in treating diseases related to enzyme dysregulation. For instance, it has been identified as a potential inhibitor of GSK-3β, which is implicated in various neurodegenerative diseases .

Anticancer Activity

The compound has demonstrated cytotoxic effects against various cancer cell lines. In vitro studies reveal that it can induce apoptosis in cancer cells, suggesting its potential as an anticancer agent. The structure-activity relationship (SAR) studies indicate that modifications to the pyridine and imidazole rings can enhance its potency against specific cancer types .

Case Study 1: GSK-3β Inhibition

A study focused on developing GSK-3β inhibitors revealed that derivatives of 2-(Pyridin-4-yl)-1H-imidazole-4-carboxylic acid exhibited significant inhibitory activity. The most potent analogs showed IC50 values in the low micromolar range, indicating strong potential for treating conditions like Alzheimer's disease and bipolar disorder .

Case Study 2: Antiparasitic Activity

Research into antiparasitic properties highlighted that this compound can inhibit specific parasitic enzymes, showing promise against malaria parasites. The optimization of the compound's structure improved its aqueous solubility and metabolic stability, leading to enhanced efficacy in vivo .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 1-(Pyridin-4-yl)-1H-imidazole-4-carboxylic acid | Similar imidazole-pyridine structure | Potential DGAT1 inhibitor |

| 2-(6-Fluoropyridin-3-yl)-6-(trifluoromethyl)-1H-benzimidazole | Contains fluorinated groups | Enhanced biological activity due to fluorination |

| 2-(Pyridin-3-yl)-1H-imidazole | Variation in pyridine position | Different binding affinities compared to target proteins |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.